
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide, also known as CTB, is a small molecule that has been extensively studied for its potential therapeutic applications. CTB is a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and its coactivator p300/CBP, which plays a key role in the regulation of cellular responses to hypoxia.
作用機序
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. This interaction is critical for the activation of HIF-1α, which plays a key role in the cellular response to hypoxia. By blocking this interaction, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide inhibits the transcriptional activity of HIF-1α and its downstream target genes, which are involved in angiogenesis, cell survival, and metabolism.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, the protection against myocardial infarction, and the modulation of glucose metabolism. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to induce autophagy, a process that plays a key role in the cellular response to stress.
実験室実験の利点と制限
One of the main advantages of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide is its potent inhibitory activity against the HIF-1α/p300/CBP pathway, which makes it a promising therapeutic agent for hypoxia-related disorders. However, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For the research on N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of new therapeutic applications. N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has also been shown to have synergistic effects with other anticancer agents, which opens up new possibilities for combination therapies. Finally, the role of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide in the modulation of autophagy and other cellular processes needs to be further explored.
合成法
The synthesis of N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide involves several steps, including the formation of the thiolane ring, the introduction of the piperidine-1-sulfonyl group, and the attachment of the benzamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer, ischemic heart disease, and other hypoxia-related disorders. In cancer, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to inhibit tumor growth and metastasis by blocking the HIF-1α/p300/CBP pathway. In ischemic heart disease, N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide has been shown to protect against myocardial infarction by reducing hypoxia-induced apoptosis and inflammation.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14-5-6-15(17(22)20-18(12-19)7-10-25-13-18)11-16(14)26(23,24)21-8-3-2-4-9-21/h5-6,11H,2-4,7-10,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIWHTBQCVGVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-4-methyl-3-(piperidine-1-sulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,4-Difluoro-1-(prop-2-enoylamino)cyclohexyl]acetic acid](/img/structure/B2774641.png)
![N-[(4-fluorophenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide](/img/structure/B2774642.png)
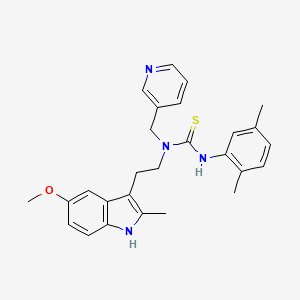
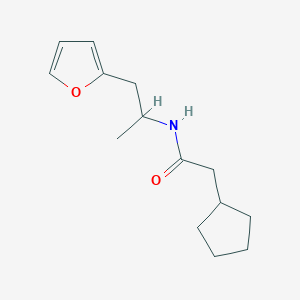
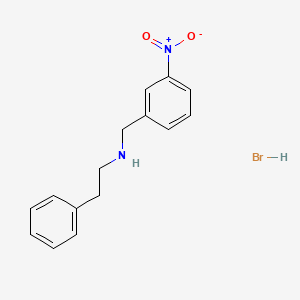
![6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774651.png)
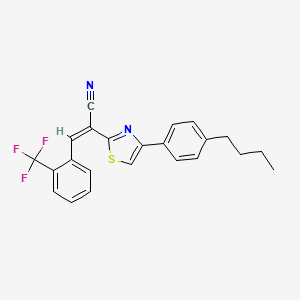
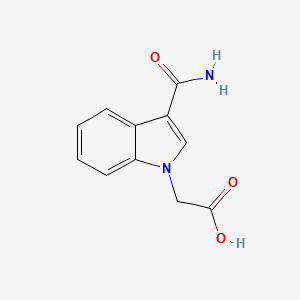
![N-butyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2774655.png)
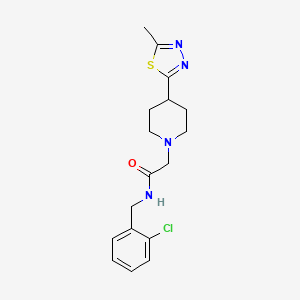
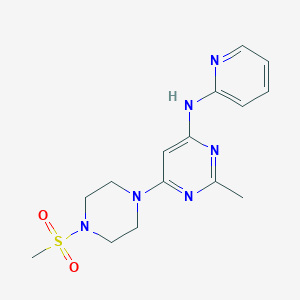
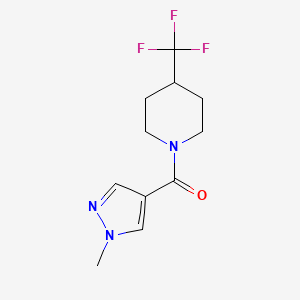
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)pentanamide](/img/structure/B2774662.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774663.png)